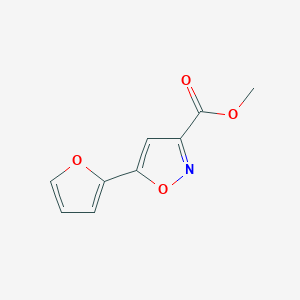
Methyl 5-(2-furyl)isoxazole-3-carboxylate
Overview
Description
Methyl 5-(2-furyl)isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives. These compounds are of significant interest due to their potential pharmacological properties and their utility as building blocks in organic synthesis. The isoxazole ring, a five-membered heterocycle containing both oxygen and nitrogen atoms, is known for its presence in various biologically active molecules and can be functionalized to produce a wide array of derivatives with diverse chemical properties .
Synthesis Analysis
The synthesis of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, can be achieved through various synthetic routes. One such method involves the reaction of keto acetylenic esters with hydroxylamine, which yields the desired isoxazole carboxylates . Another approach is the one-pot high-throughput synthesis, which allows for the creation of a large library of methyl 3,5-diaryl-isoxazoline-5-carboxylates through a sequence of 2-component reactions . Additionally, the bromination of methyl groups in related isoxazole carboxylates has been studied, providing precursors for further functionalization .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives, including methyl 5-(2-furyl)isoxazole-3-carboxylate, has been investigated using various analytical techniques. For instance, nuclear magnetic resonance (NMR) and infrared (IR) spectral data have been utilized to confirm the position of substituents on the furan ring of the compound . Moreover, detailed structural studies using density functional theory (DFT) and topological analysis based on Bader's theory of atoms in molecules have been performed to understand the electronic properties and molecular geometry of related isoxazole compounds .
Chemical Reactions Analysis
Isoxazole derivatives are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The bromination of isoxazole carboxylates, for example, leads to the formation of bromomethyl-isoxazole carboxylates, which can be further transformed into formyl-isoxazole carboxylates and used as substrates for synthesizing isoxazole-fused heterocycles . Additionally, the metallation of furyl-imidazoles has been explored, providing insights into the reactivity of the furan ring in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and the nature of their substituents. The synthesis of various isoxazole carboxamides and carboxylic acid derivatives has been reported, showcasing the diversity of functional groups that can be introduced into the isoxazole framework . The solubility, melting points, and stability of these compounds can vary widely, affecting their potential applications in medicinal chemistry and materials science. Theoretical calculations, such as those performed using DFT, can predict properties like electrostatic potential, which are crucial for understanding the interaction of these molecules with biological targets .
Scientific Research Applications
Synthesis and Derivative Formation
- Synthesis of Furan Derivatives: Methyl 5-(2-furyl)isoxazole-3-carboxylate has been prepared from methyl 2-furoylpropiolates with hydroxylamine, leading to the formation of derivatives such as pyrazole-3-carboxylates and nitrofuran derivatives. These derivatives are characterized using nuclear magnetic resonance and infrared spectral data (Saikachi & Kitagawa, 1971).
Biological and Antimicrobial Activities
- Antimicrobial Activity: Isoxazole derivatives, including 3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazoles, have been synthesized and exhibited notable antibacterial and antifungal activities. These derivatives were tested against Gram-positive and Gram-negative bacterial strains and Aspergillus niger (Dhaduk & Joshi, 2022).
Chemical Transformations and Applications
- Synthesis of Aldehydes and Ketones: Methyl 5-(2-furyl)isoxazole-3-carboxylate has been utilized in the synthesis of aldehydes and ketones of 1-methyl-2-(5-methyl-2-hetaryl)-1H-benzimidazole series, showcasing its versatility in creating various chemical compounds (El’chaninov et al., 2015).
- Oxidation Processes: The compound has been involved in oxidation processes, such as the transformation of 1-methyl-2-(5′-methyl-2′-hetaryl)benzimidazoles, demonstrating its reactivity and utility in chemical synthesis (El’chaninov et al., 1982).
Advances in Organic Synthesis
- Precursor to Functional Compounds: The compound serves as a precursor for the synthesis of various functional organic compounds, such as 3-aryl-5-formyl-isoxazole-4-carboxylate. This indicates its significance in the field of organic chemistry and drug synthesis (Roy et al., 2004).
Heterocyclic Chemistry
- Formation of Heterocyclic Compounds: Methyl 5-(2-furyl)isoxazole-3-carboxylate plays a role in the formation of various heterocyclic compounds, emphasizing its importance in heterocyclic chemistry and the development of novel chemical entities (Gorak et al., 2009).
Safety and Hazards
“Methyl 5-(2-furyl)isoxazole-3-carboxylate” is generally safe under normal use conditions, but appropriate laboratory operations and personal protective measures should still be followed . Avoid inhalation, ingestion, or contact with skin and eyes . Maintain good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .
properties
IUPAC Name |
methyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-12-9(11)6-5-8(14-10-6)7-3-2-4-13-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEZSUGFQUZAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80410522 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-furyl)isoxazole-3-carboxylate | |
CAS RN |
33545-41-4 | |
| Record name | methyl 5-(2-furyl)isoxazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80410522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




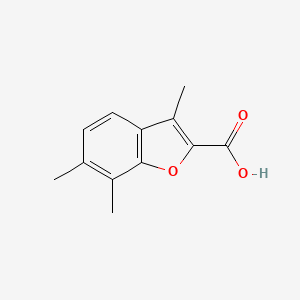
![2-[2-(Dimethylamino)ethoxy]benzoic acid](/img/structure/B1309043.png)
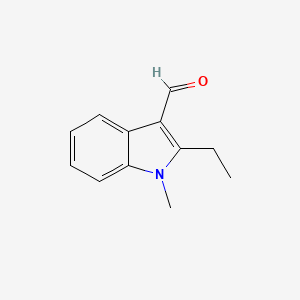
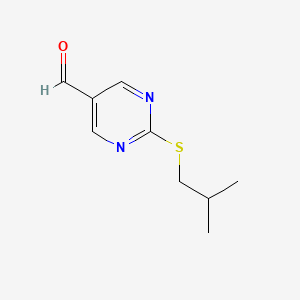

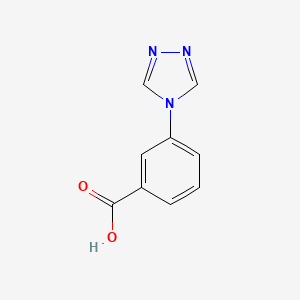



![4,5,6,7-Tetrahydro-benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1309062.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1309064.png)
![7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309067.png)
